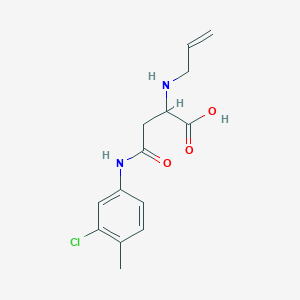
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide, also known as DMBNT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives, which have shown promising results in various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in cell death. The compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy purification and reproducibility. The compound has also shown high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, the limitations of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide include its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
The potential therapeutic applications of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide are still being explored, and several future directions can be pursued. These include the development of novel drug formulations to enhance the bioavailability and efficacy of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide in vivo. The compound can also be used in combination with other anti-cancer agents to enhance their therapeutic effects. Further studies are needed to elucidate the molecular mechanisms of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide and its potential applications in various diseases.
Conclusion:
In conclusion, 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a synthetic compound with promising therapeutic potential in various diseases, particularly cancer. The compound has shown anti-cancer, anti-inflammatory, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. While 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several advantages for use in lab experiments, further studies are needed to explore its potential applications in vivo and elucidate its molecular mechanisms.
Aplicaciones Científicas De Investigación
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer types, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
1-[(2,3-dimethoxybenzoyl)amino]-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-25-13-6-4-5-11(15(13)27-3)16(22)19-20-17(28)18-12-8-7-10(21(23)24)9-14(12)26-2/h4-9H,1-3H3,(H,19,22)(H2,18,20,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQNCYJPSMOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NNC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dimethoxyphenyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)

![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)




![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)
